Organoleptic Profile Differentiation of 2-Methyl-3-phenylpyrazine
2-Methyl-3-phenylpyrazine provides a distinct organoleptic profile described as nutty, roasted, and cocoa-like [1]. This specific aroma combination distinguishes it from other alkylpyrazines, such as 2,3,5-trimethylpyrazine, which are generally described as more nutty and roasted, and pyrazine itself, which has a less defined and weaker odor. The specific substitution pattern is key to its unique sensory character [2].
| Evidence Dimension | Organoleptic Profile |
|---|---|
| Target Compound Data | Nutty, roasted, cocoa-like aroma |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (Nutty, roasted); Pyrazine (Weak, ill-defined) |
| Quantified Difference | Not applicable; qualitative differentiation. |
| Conditions | Sensory evaluation, literature descriptions. |
Why This Matters
This unique flavor profile makes it a specialized ingredient for formulators seeking to impart a specific cocoa/nut character, differentiating it from more general pyrazine flavorants.
- [1] Kuujia. (n.d.). Cas no 29444-53-9 (2-Methyl-3-phenylpyrazine) Product Overview. View Source
- [2] Masuda, H., & Mihara, S. (1988). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. Journal of Agricultural and Food Chemistry, 36(3), 584-587. View Source
